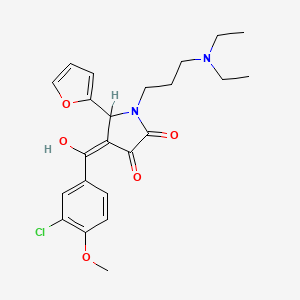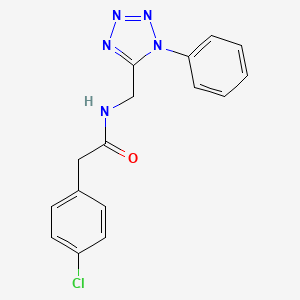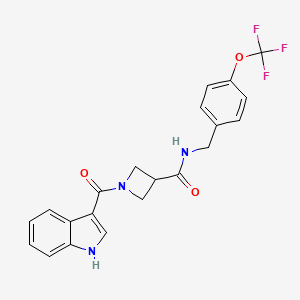
N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and SRC, which are involved in cell growth, differentiation, and survival. This compound also inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, modulation of immune response, and reduction of inflammation. In preclinical studies, this compound has been shown to be effective in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is its specificity and potency in inhibiting specific enzymes and signaling pathways. This makes it an attractive candidate for therapeutic applications in various diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of interest is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in animal models and humans. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with various diseases.
合成法
The synthesis of N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The key step in the synthesis is the coupling of 6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-amine with benzoyl chloride to form this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation and autoimmune diseases, this compound has been shown to modulate the immune response and reduce inflammation.
特性
IUPAC Name |
N-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c20-13-6-7-15(14(21)10-13)22-17(26)11-28-18-9-8-16(24-25-18)23-19(27)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNYNSWFYCMOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2792927.png)
![3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2792928.png)


![2-Cyclohexyl-N-[1-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B2792935.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2792937.png)





![2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B2792949.png)
![N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2792950.png)